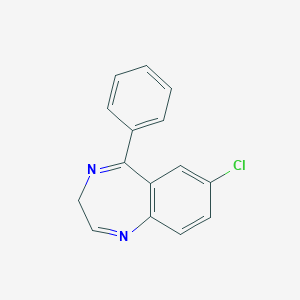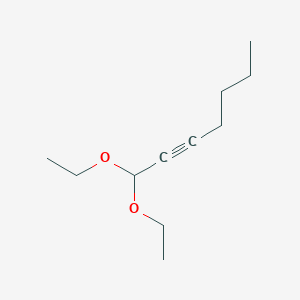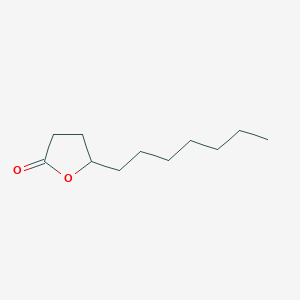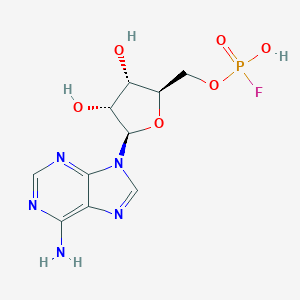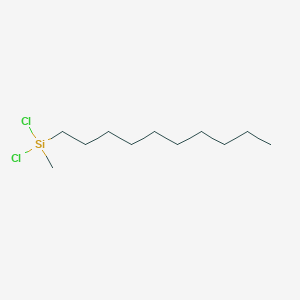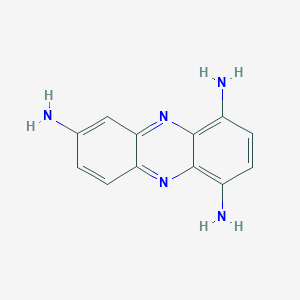
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, also known as MPTP, is a chemical compound used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound has been widely studied for its potential use in Parkinson's disease research, as it can induce a Parkinson's-like syndrome in animals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the conversion of the compound into a toxic metabolite, MPP+, in the brain. MPP+ selectively targets and destroys dopaminergic neurons, leading to a Parkinson's-like syndrome.
Biochemical and Physiological Effects:
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been shown to have several biochemical and physiological effects on the brain. The compound selectively destroys dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in motor impairments and other Parkinson's-like symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has several advantages for use in lab experiments. The compound is highly selective for dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole also has several limitations, including its toxicity and potential for inducing Parkinson's-like symptoms in animals.
Direcciones Futuras
There are several future directions for research involving 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole. One potential area of study is the development of new treatments for Parkinson's disease using 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole as a tool for drug discovery. Another potential area of study is the use of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole in understanding the underlying mechanisms of Parkinson's disease and developing new therapies based on this knowledge. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole on the brain.
Métodos De Síntesis
The synthesis of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole) with sodium sulfide in the presence of methanol. This reaction results in the formation of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been extensively used in scientific research as a tool to study Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. This makes 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole a valuable tool for studying the disease and developing potential treatments.
Propiedades
Número CAS |
18714-79-9 |
|---|---|
Nombre del producto |
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole |
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5-methyl-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H12N2S/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
QSGILSOOCDLMOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=CC=C2)SC |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2)SC |
Sinónimos |
5-METHYL-3-METHYLTHIO-1-PHENYL-1H-PYRAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



